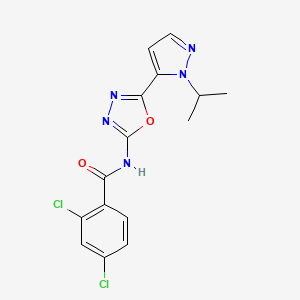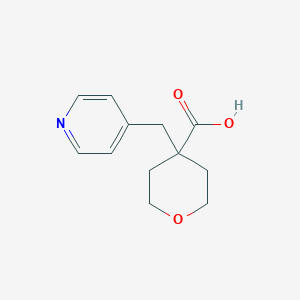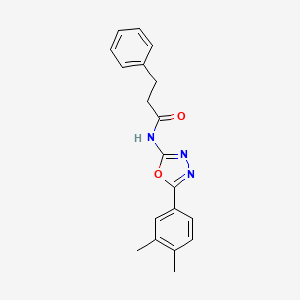
2,4-dichloro-N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichloro-N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide, also known as DIOB, is a chemical compound that has been widely studied in the field of scientific research. This compound has shown promising results in various areas of research, including the study of cancer, inflammation, and neurological disorders.
Mécanisme D'action
2,4-dichloro-N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide works by inhibiting the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation. Specifically, 2,4-dichloro-N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide inhibits the activity of the protein kinase CK2, which is involved in the regulation of cell growth and proliferation. By inhibiting CK2, 2,4-dichloro-N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide can prevent cancer cells from dividing and growing. 2,4-dichloro-N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide also inhibits the activity of the protein NF-κB, which is involved in the regulation of inflammation. By inhibiting NF-κB, 2,4-dichloro-N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide can reduce inflammation in the body.
Biochemical and physiological effects:
2,4-dichloro-N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 2,4-dichloro-N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide has been shown to have antioxidant effects, which could make it a potential treatment for oxidative stress-related disorders. 2,4-dichloro-N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide has also been shown to have antiangiogenic effects, meaning that it can prevent the growth of new blood vessels, which is important for the growth and spread of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,4-dichloro-N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. Additionally, 2,4-dichloro-N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide has been shown to be effective in inhibiting the growth of various cancer cells and reducing inflammation in the body. However, one limitation of using 2,4-dichloro-N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide in lab experiments is that it can be toxic at high doses, which could limit its potential use as a treatment in humans.
Orientations Futures
There are several future directions for research on 2,4-dichloro-N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide. One area of research could be to investigate its potential use in combination with other drugs for the treatment of cancer and other diseases. Additionally, further research could be done to investigate the safety and efficacy of 2,4-dichloro-N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide in humans, as well as its potential use in the treatment of other diseases such as cardiovascular disease and diabetes. Finally, research could be done to develop new synthetic methods for 2,4-dichloro-N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide that are more efficient and cost-effective.
Méthodes De Synthèse
The synthesis of 2,4-dichloro-N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide involves the reaction of 2,4-dichlorobenzoic acid with 5-amino-1-isopropyl-1H-pyrazole-4-carboxylic acid hydrazide in the presence of phosphorus oxychloride. The resulting product is then treated with a mixture of acetic anhydride and acetic acid to form 2,4-dichloro-N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide.
Applications De Recherche Scientifique
2,4-dichloro-N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide has been studied extensively for its potential use in the treatment of cancer. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells. 2,4-dichloro-N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide has also been studied for its anti-inflammatory properties, which could make it a potential treatment for inflammatory disorders such as rheumatoid arthritis. Additionally, 2,4-dichloro-N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide has been shown to have neuroprotective effects, making it a potential treatment for neurological disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
2,4-dichloro-N-[5-(2-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N5O2/c1-8(2)22-12(5-6-18-22)14-20-21-15(24-14)19-13(23)10-4-3-9(16)7-11(10)17/h3-8H,1-2H3,(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJYWZDAROUVAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)C2=NN=C(O2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(4-fluorophenoxy)-N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2950073.png)

![N-(2,4-difluorophenyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2950077.png)
![2-(2-(4-Chlorophenoxy)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2950078.png)


![6-(2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-oxoethyl)-7-oxo-6,7-dihydroisothiazolo[4,5-d]pyrimidine-3-carboxamide](/img/structure/B2950083.png)
![Tert-butyl 3-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B2950086.png)

![3-[(3,4-dichlorophenyl)methyl]-9-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)